Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride
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Overview
Description
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is a chemical compound with the molecular formula C16H6ClF12P. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it highly fluorinated. This compound is often used in various chemical reactions due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium or nickel catalysts are often used, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the activation of substrates and promoting the formation of desired products. The trifluoromethyl groups enhance the electron-withdrawing properties of the ligand, increasing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-di(trifluoromethyl)phenyl)phosphine: Similar in structure but lacks the chloride group, making it less reactive in certain substitution reactions.
Chlorodiphenylphosphine: Contains phenyl groups instead of trifluoromethyl groups, resulting in different electronic properties and reactivity.
Uniqueness
Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride is unique due to its high fluorine content and the presence of both phenyl and chloride groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]-chlorophosphoryl]-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12OP/c17-31(30,11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGINUVULWTMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(=O)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50839509 |
Source
|
Record name | Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50839509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820253-12-1 |
Source
|
Record name | Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50839509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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